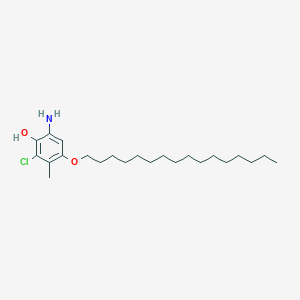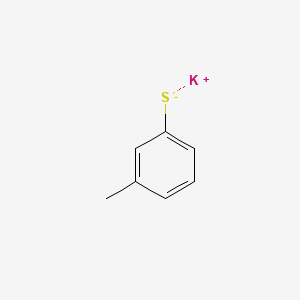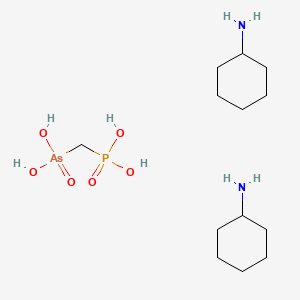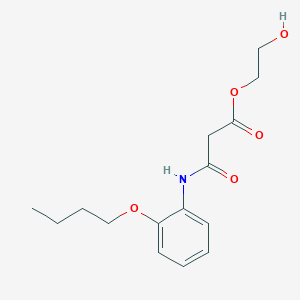![molecular formula C13H10N2O4 B14500912 4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid CAS No. 64896-21-5](/img/structure/B14500912.png)
4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a dioxocyclohexa-dienyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine compounds under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product. Common reagents used in this synthesis include hydrazine hydrate, benzoic acid derivatives, and suitable solvents such as ethanol or methanol. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl moiety to hydroquinone structures.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can lead to a variety of hydrazinyl-substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The dioxocyclohexa-dienyl moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic acid quinone: An α,β-unsaturated monocarboxylic acid with a similar dioxocyclohexa-dienyl structure.
L-dopaquinone: A phenylalanine derivative with a dioxocyclohexa-dienyl group.
Uniqueness
4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a hydrazinyl group and a dioxocyclohexa-dienyl structure
Propriétés
Numéro CAS |
64896-21-5 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
4-[(3,4-dihydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-11-6-5-10(7-12(11)17)15-14-9-3-1-8(2-4-9)13(18)19/h1-7,16-17H,(H,18,19) |
Clé InChI |
DJSCDOSXXFZAJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)






![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
